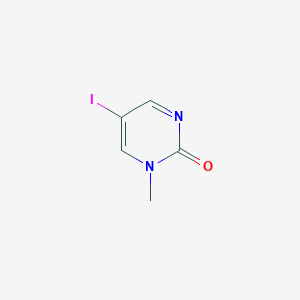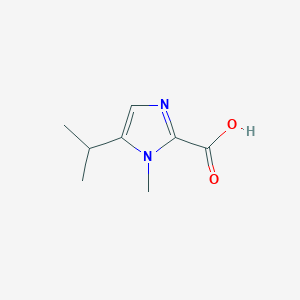
5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an isopropyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its imidazole ring can mimic the histidine residue in proteins, making it valuable in biochemical studies .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is explored for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and functional materials. Its versatility makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
1H-Imidazole-2-carboxylic acid: Lacks the isopropyl and methyl groups, resulting in different chemical properties.
5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid: Contains a bromine atom instead of an isopropyl group, leading to different reactivity.
Isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate: Similar structure but with a phenylethyl group, used in different applications.
Uniqueness: 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potential for diverse interactions .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-methyl-5-propan-2-ylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)6-4-9-7(8(11)12)10(6)3/h4-5H,1-3H3,(H,11,12) |
InChI Key |
WLYRKJCHWLAONR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
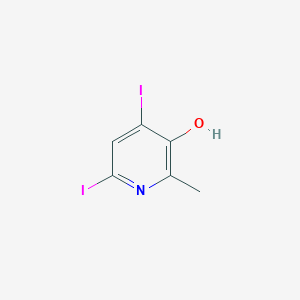
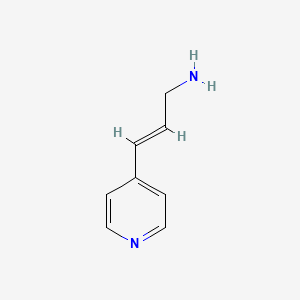
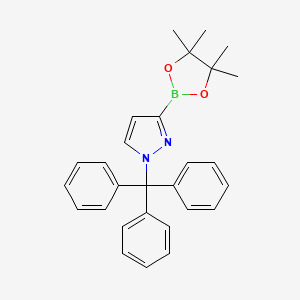
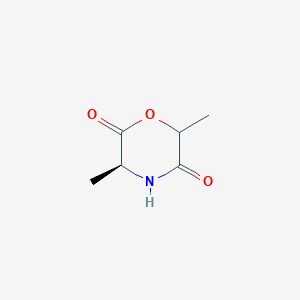
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
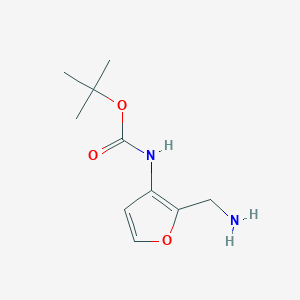
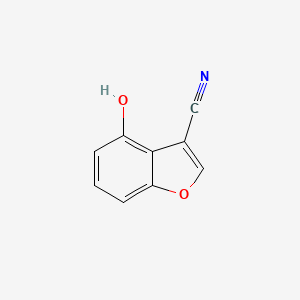
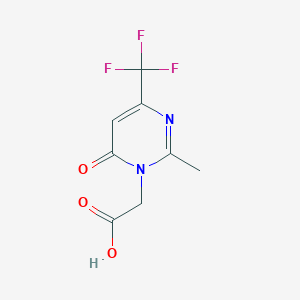
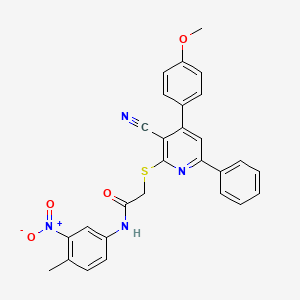
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
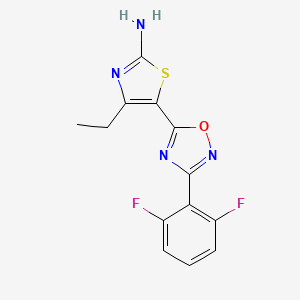
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
